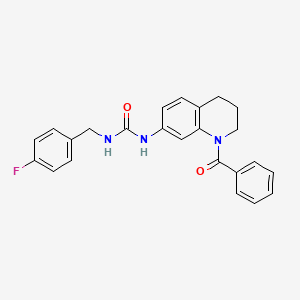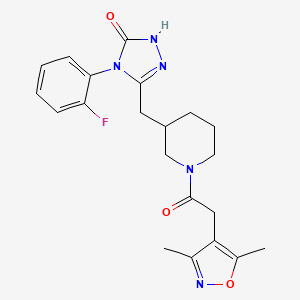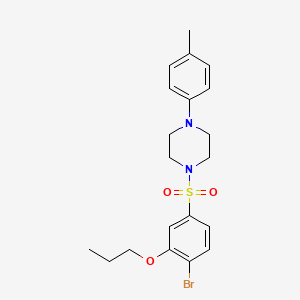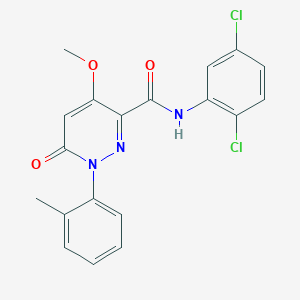
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea, also known as BFTU, is a chemical compound that has shown promising results in various scientific research applications.
作用机制
The exact mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea is not fully understood. However, studies have suggested that 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea inhibits the activity of certain enzymes and proteins, which are involved in various cellular processes, including cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea is its versatility in different scientific research applications. It is also relatively easy to synthesize and purify. However, one of the limitations of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several potential future directions for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea research. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies may be conducted to elucidate the exact mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea and its potential use as a diagnostic tool for cancer. Finally, research may be conducted to improve the solubility and bioavailability of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea, which may increase its potential use in various scientific research applications.
Conclusion:
In conclusion, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea is a chemical compound that has shown promising results in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential use as a diagnostic tool for cancer. Additionally, efforts may be made to improve its solubility and bioavailability, which may increase its potential use in various scientific research applications.
合成方法
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea involves the reaction of 1,2,3,4-tetrahydroquinoline with benzoyl chloride, followed by the reaction of the resulting compound with 4-fluorobenzylamine and urea. The final product is obtained through purification and crystallization.
科学研究应用
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea has also been investigated for its potential use as a diagnostic tool for cancer.
属性
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2/c25-20-11-8-17(9-12-20)16-26-24(30)27-21-13-10-18-7-4-14-28(22(18)15-21)23(29)19-5-2-1-3-6-19/h1-3,5-6,8-13,15H,4,7,14,16H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUVGILQEVIUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-phenylethanone](/img/structure/B2621458.png)
![Ethyl 7-oxospiro[2.5]octane-4-carboxylate](/img/structure/B2621460.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide](/img/structure/B2621461.png)
![Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2621463.png)
![1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone](/img/structure/B2621464.png)

![1-(benzo[d]isoxazol-3-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2621466.png)
![(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2621468.png)

![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2621476.png)



![1-{1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2621480.png)